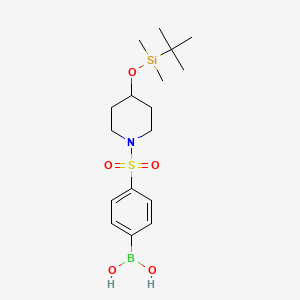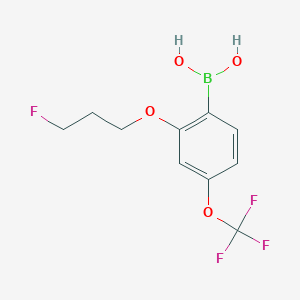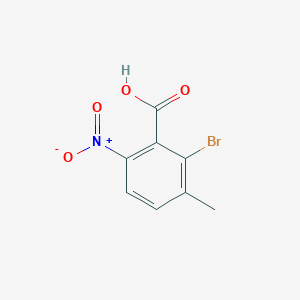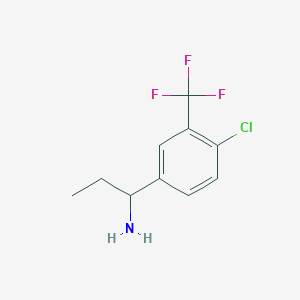
1-(4-Cloro-3-(trifluorometil)fenil)propan-1-amina
Descripción general
Descripción
1-(4-Chloro-3-(trifluoromethyl)phenyl)propan-1-amine is an organic compound featuring a trifluoromethyl group, a chloro substituent, and an amine group attached to a phenyl ring.
Aplicaciones Científicas De Investigación
1-(4-Chloro-3-(trifluoromethyl)phenyl)propan-1-amine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological systems to understand its potential as a pharmaceutical agent.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: The compound is used in the production of agrochemicals and materials with specific properties.
Mecanismo De Acción
Target of Action
Compounds containing a trifluoromethyl group have been found to exhibit various pharmacological activities .
Mode of Action
It is known that trifluoromethyl-containing compounds can interact with their targets in unique ways due to the presence of the trifluoromethyl group .
Biochemical Pathways
It is known that trifluoromethyl-containing compounds can affect various biochemical pathways due to their unique chemical properties .
Pharmacokinetics
It is known that the presence of a trifluoromethyl group can influence the pharmacokinetic properties of a compound .
Result of Action
It is known that trifluoromethyl-containing compounds can have various effects at the molecular and cellular level .
Action Environment
It is known that the environment can influence the action of trifluoromethyl-containing compounds .
Análisis Bioquímico
Biochemical Properties
1-(4-Chloro-3-(trifluoromethyl)phenyl)propan-1-amine plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, influencing their activity and stability. The nature of these interactions often involves binding to active sites or allosteric sites, thereby modulating the enzyme’s function. This compound’s trifluoromethyl group is particularly noteworthy for its ability to enhance binding affinity and specificity in biochemical reactions .
Cellular Effects
The effects of 1-(4-Chloro-3-(trifluoromethyl)phenyl)propan-1-amine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism. Additionally, it has been shown to affect cell signaling pathways, such as those mediated by kinases and phosphatases, which are crucial for cell growth and differentiation .
Molecular Mechanism
At the molecular level, 1-(4-Chloro-3-(trifluoromethyl)phenyl)propan-1-amine exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to inhibition or activation of their activity. This binding can result in conformational changes that either enhance or inhibit the function of the target molecule. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-Chloro-3-(trifluoromethyl)phenyl)propan-1-amine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of 1-(4-Chloro-3-(trifluoromethyl)phenyl)propan-1-amine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
1-(4-Chloro-3-(trifluoromethyl)phenyl)propan-1-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, influencing metabolic flux and metabolite levels. For example, this compound can affect the activity of enzymes involved in the synthesis and degradation of specific metabolites, leading to changes in their concentrations within the cell .
Transport and Distribution
The transport and distribution of 1-(4-Chloro-3-(trifluoromethyl)phenyl)propan-1-amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, the compound may be transported into the cell via specific membrane transporters and subsequently bind to intracellular proteins that direct its distribution to specific organelles .
Subcellular Localization
The subcellular localization of 1-(4-Chloro-3-(trifluoromethyl)phenyl)propan-1-amine is crucial for its activity and function. This compound may be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can affect its interaction with other biomolecules and its overall efficacy in modulating cellular processes .
Métodos De Preparación
The synthesis of 1-(4-Chloro-3-(trifluoromethyl)phenyl)propan-1-amine typically involves multiple steps. One common method starts with the halogenation of a suitable aromatic precursor to introduce the chloro and trifluoromethyl groups. This is followed by a series of reactions to introduce the amine group. Industrial production methods often employ optimized reaction conditions to maximize yield and purity, including the use of specific catalysts and solvents .
Análisis De Reacciones Químicas
1-(4-Chloro-3-(trifluoromethyl)phenyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.
Comparación Con Compuestos Similares
1-(4-Chloro-3-(trifluoromethyl)phenyl)propan-1-amine is unique due to the presence of both chloro and trifluoromethyl groups, which impart distinct chemical and biological properties. Similar compounds include:
1-(4-Chloro-3-(trifluoromethyl)phenyl)ethan-1-amine: Differing by the length of the carbon chain.
1-(4-Chloro-3-(trifluoromethyl)phenyl)butan-1-amine: Featuring a longer carbon chain.
1-(4-Chloro-3-(trifluoromethyl)phenyl)methanamine:
Propiedades
IUPAC Name |
1-[4-chloro-3-(trifluoromethyl)phenyl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClF3N/c1-2-9(15)6-3-4-8(11)7(5-6)10(12,13)14/h3-5,9H,2,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYJAYLQLXUPPJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)Cl)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methyl-[1,2,3]thiadiazole-5-carboxamidine](/img/structure/B1447097.png)

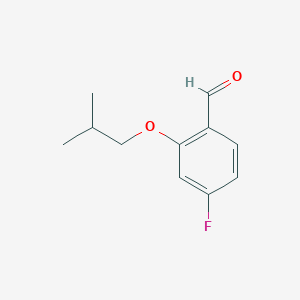
![N-[4-(Benzyloxy)phenylacetyl]glycine](/img/structure/B1447101.png)

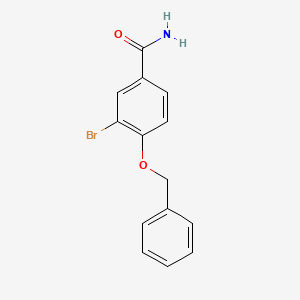
![4-[(5-hydroxy-4-oxo-4H-pyran-2-yl)methyl]piperazine-1-carbaldehyde](/img/structure/B1447104.png)
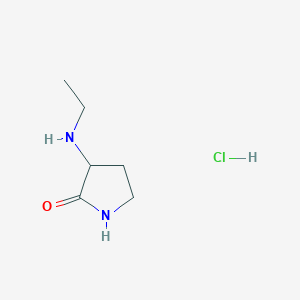
![tert-butyl N-{9-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]-9H-purin-6-yl}-N-[(tert-butoxy)carbonyl]carbamate](/img/structure/B1447109.png)
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]thioacetamide](/img/structure/B1447110.png)
![4-[5-Bromo-6-chloro-4-(trifluoromethyl)-2-pyridyl]morpholine hydrobromide](/img/structure/B1447111.png)
